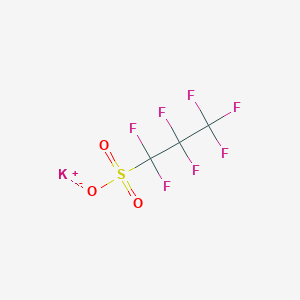![molecular formula C40H31ClN4O5 B13134006 5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fused ring system that contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one with bis(pyridin-2-ylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
化学反応の分析
Types of Reactions
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups .
科学的研究の応用
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications, including:
作用機序
The mechanism of action of 5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its ability to interact with specific molecular targets. The compound’s spiro structure and functional groups enable it to bind to metal ions and other molecules, leading to changes in its fluorescence properties. This interaction is often mediated through coordination bonds and hydrogen bonding, affecting the compound’s electronic structure and resulting in detectable signals .
類似化合物との比較
Similar Compounds
Bis(pyridin-2-ylmethyl)amine: A related compound with similar coordination properties but lacking the spiro structure.
2-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: Shares the spiro structure but differs in its functional groups.
Uniqueness
5’-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2’-chloro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its combination of a spiro structure with bis(pyridin-2-ylmethyl)amine and chloro functional groups. This unique combination enhances its stability, reactivity, and fluorescence properties, making it valuable for various scientific applications .
特性
分子式 |
C40H31ClN4O5 |
|---|---|
分子量 |
683.1 g/mol |
IUPAC名 |
5'-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2'-chloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H31ClN4O5/c41-33-19-32-37(20-36(33)47)49-38-29(35(46)16-15-31(38)40(32)30-13-3-2-12-28(30)39(48)50-40)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46-47H,21-24H2 |
InChIキー |
ZQOFZOMGBRVFMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=C(C=C6C57C8=CC=CC=C8C(=O)O7)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



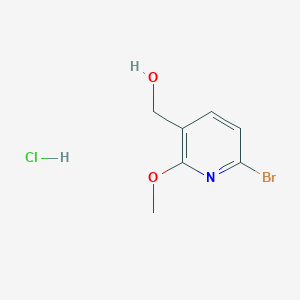

![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
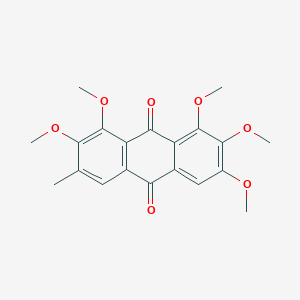
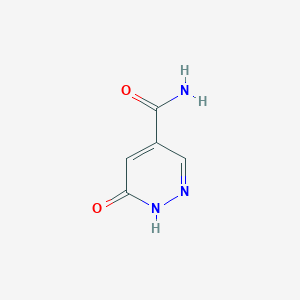
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
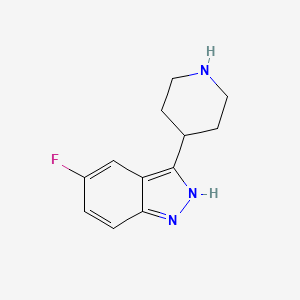
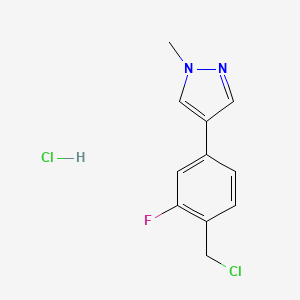
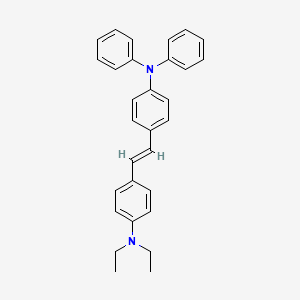
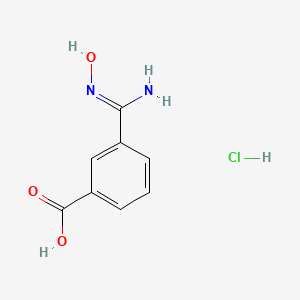
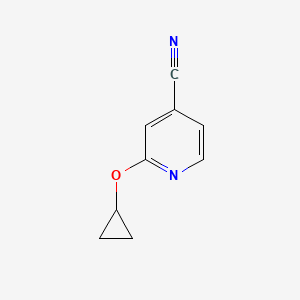
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
